Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, montelukast sodium, involves coupling methyl 1-(mercaptomethyl)cyclopropaneacetate with other compounds . This process could potentially be adapted for the synthesis of “Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-”.Molecular Structure Analysis
The molecular formula of a similar compound, [1-(Mercaptomethyl)cyclopropyl]acetic acid, is C6H10O2S . The molecular weight is 146.21 .Scientific Research Applications
-
Asymmetric Synthesis and Application of α-Amino Acids
- Summary of Application : Alpha-Amino acids (a-AAs) are fundamental building blocks of life and serve numerous biological functions. They are used in the preparation of synthetic enzymes, hormones, and immunostimulants .
- Methods of Application : The methods of application involve organic synthesis techniques. Sterically constrained a-AAs have found applications in the rational de novo design of peptides and peptidomimetics .
- Results or Outcomes : The outcomes of these applications are peptides and peptidomimetics with enhanced metabolic stability and physiological functions .
-
Ring Opening Polymerization of α-Amino Acids
- Summary of Application : Alpha-amino acids are used in the synthesis of polypeptides and their hybrids through ring opening polymerization .
- Methods of Application : The methods involve ring opening polymerization of alpha-amino acid N-carboxyanhydrides .
- Results or Outcomes : The outcomes are polypeptides with inherent biodegradability and tunable cytocompatibility .
-
Reprogramming Natural Proteins Using Unnatural Amino Acids
- Summary of Application : Unnatural amino acids, such as “Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-”, can be used to reprogram natural proteins .
- Methods of Application : The methods involve the incorporation of unnatural amino acids into proteins .
- Results or Outcomes : The outcomes are proteins with new or enhanced functions .
-
- Summary of Application : The amino ketone motif is important in synthetic and medicinal chemistry. The number of protocols developed in recent years has considerably increased .
- Methods of Application : The methods involve organic synthesis techniques. The chapters are divided by the requisite functionality in the starting material, and an emphasis is placed on discussing functional group compatibility and resultant product substitution patterns .
- Results or Outcomes : The outcomes of these applications are novel methodologies published since 2011 towards this high value synthon .
-
Preparation and Synthetic Applications of α-Aminoboronates
- Summary of Application : α-Aminoboronic acids and their derivatives are useful as bioactive agents. Thus far, three compounds containing an α-aminoboronate motif have been approved by the Food and Drug Administration (FDA) as protease inhibitors, and more are currently undergoing clinical trials .
- Methods of Application : The methods involve the preparation of α-aminoboronates, including highlights of asymmetric synthetic methods and mechanistic explanations of reactivity .
- Results or Outcomes : The outcomes are α-aminoboronates as versatile synthetic building blocks .
-
Asymmetric Synthesis and Application of α-Amino Acids
- Summary of Application : Sterically constrained α-AAs have found fundamental applications in the rational de novo design of peptides and peptidomimetics with enhanced metabolic stability and physiological .
- Methods of Application : The methods involve organic synthesis techniques .
- Results or Outcomes : The outcomes are peptides and peptidomimetics with enhanced metabolic stability and physiological functions .
Safety And Hazards
A similar compound, 1-(Mercaptomethyl)cyclopropaneacetic acid, is known to cause severe skin burns and eye damage, may cause respiratory irritation and an allergic skin reaction, and is harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
properties
IUPAC Name |
(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTQUNGXIVZUSB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10228859 | |
Record name | Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- | |
CAS RN |
78213-60-2 | |
Record name | 2-(1-Methylcyclopropyl)glycine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3A0Q869B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.